4-N-methyl-5-nitropyrimidine-2,4-diamine
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Overview
Description
4-N-methyl-5-nitropyrimidine-2,4-diamine is a heterocyclic aromatic compound with the molecular formula C5H7N5O2 It is characterized by the presence of a pyrimidine ring substituted with a nitro group at the 5-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-methyl-5-nitropyrimidine-2,4-diamine typically involves the nitration of pyrimidine derivatives. One common method includes the reaction of pyrimidine with nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) to introduce the nitro group at the desired position . The methylation of the amino group can be achieved using methyl iodide (CH3I) under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. This method minimizes the accumulation of highly energetic intermediates and allows for better control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-N-methyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Amines under basic conditions.
Major Products Formed
Reduction: 4-N-methyl-5-aminopyrimidine-2,4-diamine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-N-methyl-5-nitropyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes and biological pathways.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-N-methyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting the activity of enzymes and other proteins. The compound may also interact with nucleic acids, influencing gene expression and cellular processes .
Comparison with Similar Compounds
4-N-methyl-5-nitropyrimidine-2,4-diamine can be compared with other pyrimidine derivatives such as:
5-nitropyrimidine-2,4-diamine: Lacks the methyl group at the 4-position, which may affect its reactivity and biological activity.
4,6-diamino-5-nitropyrimidine:
The presence of the methyl group in this compound makes it unique, potentially altering its reactivity and interactions with biological targets compared to other similar compounds.
Properties
IUPAC Name |
4-N-methyl-5-nitropyrimidine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O2/c1-7-4-3(10(11)12)2-8-5(6)9-4/h2H,1H3,(H3,6,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSKXWALQLGWAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10965232 |
Source
|
Record name | N~4~-Methyl-5-nitropyrimidine-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10965232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5096-95-7 |
Source
|
Record name | NSC85324 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85324 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~4~-Methyl-5-nitropyrimidine-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10965232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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